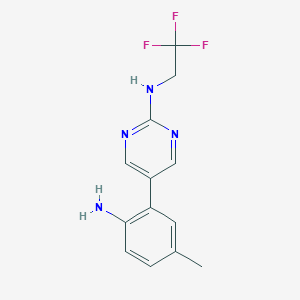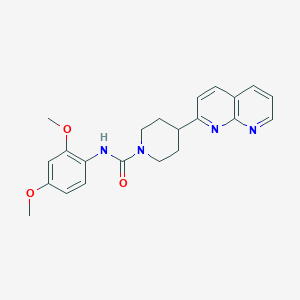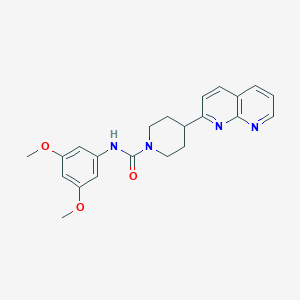![molecular formula C22H25N5O2 B6468815 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole CAS No. 2640967-50-4](/img/structure/B6468815.png)
3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole is a complex organic compound with potential applications across various scientific fields. Its structure includes multiple fused rings and functional groups, making it a candidate for diverse chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole generally involves multiple steps:
Formation of the octahydrocyclopenta[c]pyrrole core: : This step may involve cyclization reactions under specific temperature and catalytic conditions.
Introduction of the pyrimidin-2-yl group: : Typically achieved through nucleophilic substitution or condensation reactions.
Incorporation of the indazole moiety: : May require palladium-catalyzed coupling reactions or other advanced organic synthesis techniques.
Industrial Production Methods
Scaling up the production for industrial applications demands robust and cost-effective methods. Techniques like continuous flow synthesis and the use of automated synthesis platforms could be utilized to increase efficiency and yield while maintaining purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially transforming its functional groups.
Reduction: : Certain functional groups may be reduced under appropriate conditions.
Substitution: : Various nucleophiles or electrophiles can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: : Often involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can utilize agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions may vary but generally involve bases, acids, or specific catalysts.
Major Products
The reactions can lead to a variety of derivatives, enhancing the compound's functional versatility for different applications.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Research: : Investigated for its potential interactions with various enzymes and receptors.
Medicine
Pharmaceuticals: : Explored for its possible therapeutic effects in treating certain diseases.
Industry
Material Science:
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s mechanism of action involves binding to specific molecular targets, altering biochemical pathways. Its structure suggests potential interactions with enzyme active sites or receptor binding domains, influencing biological activities and therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-indazole: : Shares the indazole core but lacks the complex functionalization.
5-Methylpyrimidine: : Possesses the pyrimidine ring but without the additional fused rings and functional groups.
Uniqueness
The unique combination of fused ring systems and functional groups in 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole differentiates it from other compounds, providing distinct chemical and biological properties.
There you go—a detailed dive into the world of this intricate compound. Fascinated?
Propiedades
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-10-23-21(24-11-15)29-14-22-9-5-6-16(22)12-27(13-22)20(28)19-17-7-3-4-8-18(17)26(2)25-19/h3-4,7-8,10-11,16H,5-6,9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRUJLABMMZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NN(C5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468746.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468750.png)
![2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468751.png)
![6-ethyl-5-fluoro-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468760.png)
![3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6468773.png)
![9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468783.png)

![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468801.png)
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)


![6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468833.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
